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Compound of Interest

Compound Name: Metofoline

Cat. No.: B1203475

Metofoline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as Methopholine, is an opioid analgesic with the molecular formula
C20H24CINO2.[1][2][3][4]I5]16] Developed in the 1950s by Hoffmann-La Roche, itis a
derivative of isoquinoline.[1][2] While structurally distinct from many other opioids, it shares
some resemblance to papaverine.[1] Metofoline was once marketed in the United States
under the brand name Versidyne for the management of postoperative pain.[1][2] However, it
was withdrawn from the market in 1965 due to safety concerns, specifically the occurrence of
ophthalmic side effects and the discovery that it could induce cataracts in dogs.[1][2]

This technical guide provides a comprehensive overview of Metofoline, including its chemical
properties, pharmacological profile, and the current understanding of its mechanism of action.

Chemical and Physical Properties

Metofoline is chemically identified as 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-
1,2,3,4-tetrahydroisoquinoline.[1]
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Property Value Reference

Molecular Formula C20H24CINO2 [L1[31[41[5]16]

Molecular Weight 345.87 g/mol [1][2]

CAS Number 2154-02-1 [11[21[3114]
1-[2-(4-chlorophenyl)ethyl]-6,7-

IUPAC Name dimethoxy-2-methyl-1,2,3,4- [1]
tetrahydroisoquinoline
Methopholine, Versidyne, Ro

Synonyms [2][5]
4-1778/1, ARC I-K-1, NIH 7672

Melting Point 110-111 °C [315]

Appearance Colorless leaflets [3]

Pharmacology

Mechanism of Action

Metofoline is classified as an opioid analgesic.[1][2] Its analgesic effects are mediated through
its interaction with opioid receptors, which are G-protein coupled receptors (GPCRSs) located
primarily in the central and peripheral nervous systems. The binding of an opioid agonist, such
as Metofoline, to these receptors initiates a cascade of intracellular signaling events.

While specific studies detailing Metofoline's binding profile to opioid receptor subtypes (u, o,
and k) are not extensively available in recent literature, the general mechanism for opioid
agonists involves the following signaling pathway:
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Caption: General Opioid Receptor Signaling Pathway.
Pathway Description:
o Receptor Binding: Metofoline binds to the extracellular domain of an opioid receptor.

e G-Protein Activation: This binding induces a conformational change in the receptor, leading
to the activation of an associated intracellular inhibitory G-protein (Gi/o).

o Downstream Effects: The activated G-protein dissociates into its a and By subunits, which
then modulate downstream effectors:

o Inhibition of Adenylyl Cyclase: The Ga subunit inhibits adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (CAMP) levels.

o Modulation of lon Channels: The Gy subunit directly inhibits voltage-gated calcium
channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly
rectifying potassium channels (GIRKs), causing hyperpolarization of the neuronal
membrane.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain
signal transmission, resulting in analgesia.

Pharmacodynamics

Metofoline's analgesic efficacy has been reported to be comparable to that of codeine.[1][2]
The compound exists as two enantiomers, with the levorotatory (R)-enantiomer being the
active form, exhibiting approximately three times the analgesic potency of codeine. The
dextrorotatory (S)-enantiomer is considered inactive.[1]

Structure-activity relationship studies have shown that modifications to the 4'-chloro group can
significantly impact potency. Replacement with a fluoro group results in a slight increase in
potency, while a nitro group substitution leads to a substantial increase, with racemic 4'-
nitromethopholine being about 20 times more potent than codeine.[1]
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Compound Relative Analgesic Potency (vs. Codeine)
Metofoline (racemic) ~1x
(R)-Metofoline ~3X
(S)-Metofoline Inactive
4'-Fluoro analog Slightly > 1x
4'-Nitro analog (racemic) ~20x
Toxicology

The acute toxicity of Metofoline has been evaluated in several animal models.

Route of

Species T e e LD50 (mg/kg) Reference
Mice Subcutaneous 180 [3]
Mice Oral 180 [3]
Mice Intraperitoneal 70 [3]
Mice Intravenous 70 [3]
Rats Subcutaneous 400 [3]
Rats Oral 400 [3]
Rats Intraperitoneal 100 [3]
Rabbits Intravenous 30 [3]

The primary reason for the withdrawal of Metofoline from the market was the observation of
serious ophthalmic side effects, including the development of cataracts in dogs during
preclinical studies.[1][2]

Experimental Protocols
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Detailed experimental protocols from the original studies in the 1950s and 1960s are not
readily available in modern literature. However, the following outlines the general
methodologies that would be employed today to characterize a compound like Metofoline.

Radioligand Binding Assays

This experimental workflow would be used to determine the binding affinity of Metofoline for

different opioid receptor subtypes.
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Caption: Radioligand Binding Assay Workflow.

Methodology:
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 Membrane Preparation: Cell lines stably expressing a specific human opioid receptor
subtype (u, 9, or K) are cultured and harvested. The cell membranes are isolated through
centrifugation.

e Binding Reaction: The membranes are incubated in a buffer solution containing a known
concentration of a radiolabeled ligand specific for the receptor subtype being studied. A
range of concentrations of the unlabeled test compound (Metofoline) are added to compete
for binding with the radioligand.

o Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap
the membranes with the bound radioligand. Unbound radioligand passes through the filter.

¢ Quantification: The radioactivity on the filters is measured using a scintillation counter.

o Data Analysis: The data are used to generate a competition binding curve, from which the
IC50 (the concentration of Metofoline that inhibits 50% of the specific binding of the
radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using
the Cheng-Prusoff equation.

[*°>S]GTPYS Binding Assay

This functional assay measures the ability of a compound to activate G-proteins upon binding
to a GPCR.
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Caption: [3*S]GTPyS Binding Assay Workflow.

Methodology:
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e Membrane Preparation: Similar to the radioligand binding assay, membranes from cells
expressing the receptor of interest are prepared.

e Assay Reaction: The membranes are incubated with a buffer containing a non-hydrolyzable
GTP analog, [**S]GTPyS, and an excess of GDP. Varying concentrations of the agonist
(Metofoline) are added.

o G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for
[3°S]GTPyS on the Ga subunit.

o Separation and Quantification: The reaction is terminated by filtration, and the amount of
[3>S]GTPyYS bound to the G-proteins on the membranes is quantified by scintillation counting.

o Data Analysis: A dose-response curve is generated to determine the EC50 (the
concentration of agonist that produces 50% of the maximal response) and the Emax (the
maximal effect), which are measures of the agonist's potency and efficacy, respectively.

Conclusion

Metofoline is a historically significant opioid analgesic that demonstrated efficacy comparable
to codeine. Its withdrawal from the market due to safety concerns, particularly ocular toxicity,
has limited its clinical use and further research. The available data indicate that its analgesic
properties are mediated through the activation of opioid receptors, following the classical G-
protein signaling pathway. While detailed molecular and cellular studies on Metofoline are
scarce in contemporary literature, the foundational knowledge of its chemistry and
pharmacology provides a valuable case study for drug development professionals. The
significant increase in potency observed with substitutions at the 4'-chloro position suggests
that the isoquinoline scaffold may still hold potential for the development of novel analgesic
agents, provided that the toxicological liabilities can be overcome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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